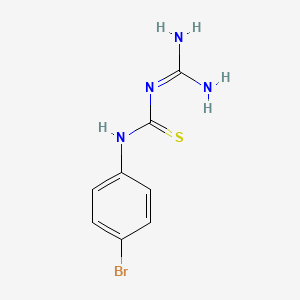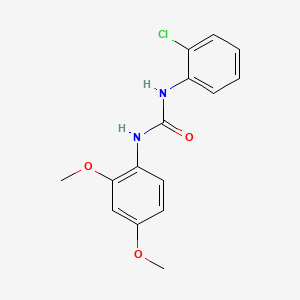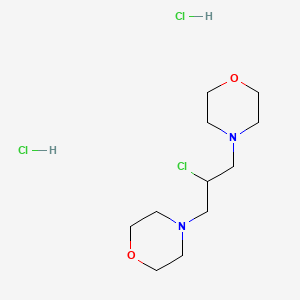
alpha(4-(Trimethylsilyl)phenyl)benzhydrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha(4-(Trimethylsilyl)phenyl)benzhydrol: is an organic compound with the molecular formula C22H24OSi and a molecular weight of 332.522 g/mol . This compound is characterized by the presence of a trimethylsilyl group attached to a phenyl ring, which is further connected to a benzhydrol moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha(4-(Trimethylsilyl)phenyl)benzhydrol typically involves the reaction of 4-(Trimethylsilyl)benzaldehyde with phenylmagnesium bromide (Grignard reagent) in an anhydrous ether solvent. The reaction proceeds under controlled temperature conditions, usually at room temperature, followed by hydrolysis to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach involves scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Alpha(4-(Trimethylsilyl)phenyl)benzhydrol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form the corresponding alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trimethylsilyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Reagents like or can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenylbenzhydrol derivatives.
Scientific Research Applications
Alpha(4-(Trimethylsilyl)phenyl)benzhydrol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of alpha(4-(Trimethylsilyl)phenyl)benzhydrol involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property makes it useful in studying intracellular processes and drug delivery systems.
Comparison with Similar Compounds
- Alpha-(Triphenylgermyl)benzhydrol
- Alpha-(2,6-Dichloro-3-methylphenyl)benzhydrol
- 4-(Trimethylsilyl)benzhydrol
- Alpha-(Chlorodifluoromethyl)benzhydrol
- 4-(Trifluoromethyl)benzhydrol
Comparison: Alpha(4-(Trimethylsilyl)phenyl)benzhydrol is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly useful in applications where these properties are advantageous, such as in drug delivery and biochemical research .
Properties
CAS No. |
50653-05-9 |
|---|---|
Molecular Formula |
C22H24OSi |
Molecular Weight |
332.5 g/mol |
IUPAC Name |
diphenyl-(4-trimethylsilylphenyl)methanol |
InChI |
InChI=1S/C22H24OSi/c1-24(2,3)21-16-14-20(15-17-21)22(23,18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-17,23H,1-3H3 |
InChI Key |
FEXWTTZDNFOYOF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3,3-Dimethyl-1,5,9-trioxaspiro[5.5]undec-7-ene](/img/structure/B11944209.png)


![4-Methylbicyclo[2.2.2]octane-2,6-dione](/img/structure/B11944219.png)
![2-(1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11944225.png)


